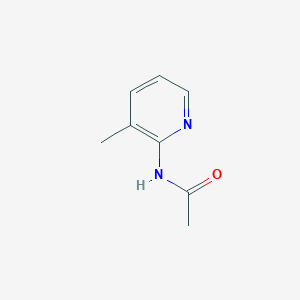
n-(3-Methylpyridin-2-yl)acetamide
Overview
Description
“N-(3-Methylpyridin-2-yl)acetamide” is a chemical compound with the CAS Number: 7463-30-1 . Its molecular weight is 150.18 . The IUPAC name for this compound is N-(3-methyl-2-pyridinyl)acetamide .
Synthesis Analysis
The synthesis of similar pyridine derivatives has been reported via Suzuki cross-coupling reactions . In these reactions, 5-bromo-2-methylpyridin-3-amine is reacted directly or via N-[5-bromo-2-methylpyridine-3-yl]acetamide with several arylboronic acids to produce the pyridine derivatives .Molecular Structure Analysis
The InChI code for “n-(3-Methylpyridin-2-yl)acetamide” is 1S/C8H10N2O/c1-6-4-3-5-9-8(6)10-7(2)11/h3-5H,1-2H3,(H,9,10,11) . The compound has a solid physical form .Chemical Reactions Analysis
While specific chemical reactions involving “n-(3-Methylpyridin-2-yl)acetamide” are not available, similar acetamide derivatives have been synthesized under microwave irradiation .Physical And Chemical Properties Analysis
The compound is a solid at room temperature . The exact mass and monoisotopic mass of the compound are 150.079312947 g/mol .Scientific Research Applications
Chemical Synthesis
N-(3-Methylpyridin-2-yl)acetamide is used in chemical synthesis as a building block for creating various compounds. Its reactivity allows for the formation of complex molecules through reactions like Suzuki cross-coupling . This process is pivotal in developing pharmaceuticals and advanced materials.
Medicinal Chemistry
In medicinal chemistry, this compound serves as a precursor for synthesizing novel pyridine-based derivatives. These derivatives are explored for their potential biological activities, including anti-thrombolytic and biofilm inhibition properties . Such research could lead to new treatments for diseases.
Quantum Mechanical Investigations
The compound is also subject to quantum mechanical studies to understand its electronic structure and reactivity. Density functional theory (DFT) methods are employed to predict its behavior in various chemical environments, which is crucial for designing drugs and catalysts .
Liquid Crystal Technology
N-(3-Methylpyridin-2-yl)acetamide derivatives are investigated as chiral dopants for liquid crystals. Their molecular structure can influence the optical properties of liquid crystals, which is significant for display technologies .
Biological Activity Screening
Researchers use this compound to synthesize derivatives that are then screened for various biological activities. This includes evaluating their potential as antibacterial, antifungal, or anticancer agents .
Material Science
In material science, the compound’s derivatives are studied for their properties in creating new materials. This can include conducting polymers or materials with specific optical characteristics useful in electronics and photonics .
Analytical Chemistry
Due to its unique chemical properties, N-(3-Methylpyridin-2-yl)acetamide is used in analytical chemistry for the development of assays and chemical tests. It can serve as a standard or reagent in chromatographic methods .
Educational Research
Lastly, this compound is utilized in educational settings, providing a practical example for teaching advanced organic synthesis techniques and analytical methods. It helps in demonstrating real-world applications of chemical principles .
Safety And Hazards
Future Directions
properties
IUPAC Name |
N-(3-methylpyridin-2-yl)acetamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H10N2O/c1-6-4-3-5-9-8(6)10-7(2)11/h3-5H,1-2H3,(H,9,10,11) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KPDRHCWAIOOQDT-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(N=CC=C1)NC(=O)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H10N2O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00296244 | |
| Record name | n-(3-methylpyridin-2-yl)acetamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00296244 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
150.18 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
n-(3-Methylpyridin-2-yl)acetamide | |
CAS RN |
7463-30-1 | |
| Record name | 7463-30-1 | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=404339 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | 7463-30-1 | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=108454 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | n-(3-methylpyridin-2-yl)acetamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00296244 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 2-Acetamido-3-methylpyridine | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods
Procedure details







Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

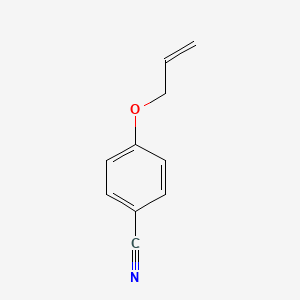
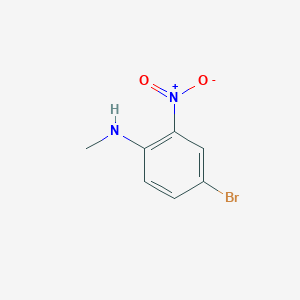
![2-Amino-5,6-dihydro-4H-cyclopenta[b]thiophene-3-carbonitrile](/img/structure/B1266886.png)



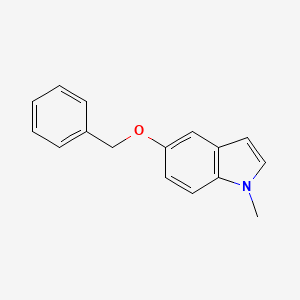
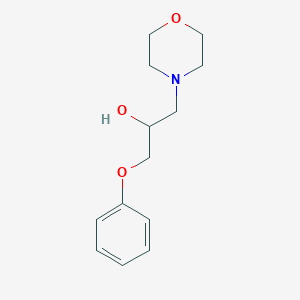
![2-[5-(Benzyloxy)-1h-indol-3-yl]-n,n-dimethyl-2-oxoacetamide](/img/structure/B1266899.png)
![(8R,9S,13S,14S,17S)-3-amino-13-methyl-6,7,8,9,11,12,14,15,16,17-decahydrocyclopenta[a]phenanthren-17-ol](/img/structure/B1266900.png)



![2-[(4-Methylbenzyl)amino]ethanol](/img/structure/B1266904.png)